Product packaging for Heptanoic-7,7,7-D3 acid(Cat. No.:CAS No. 156779-04-3)

Heptanoic-7,7,7-D3 acid

Cat. No.: B584799
CAS No.: 156779-04-3
M. Wt: 133.205
InChI Key: MNWFXJYAOYHMED-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Deuterated Fatty Acid Analogs in Scientific Inquiry

Deuterium (B1214612) (²H), a stable isotope of hydrogen, contains an extra neutron, effectively doubling its mass compared to hydrogen (¹H). nih.gov Substituting hydrogen with deuterium, a process known as deuteration, creates a molecule that is chemically and physically very similar to its parent compound but with a key difference: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. oaepublish.comnih.gov This difference can slow down chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov

In biomedical research, this property is exploited in two primary ways. First, it can be used to slow the metabolic breakdown of a drug, potentially improving its pharmacokinetic profile. nih.gov Second, and more relevant to Heptanoic-7,7,7-D3 acid, the change in mass makes the deuterated molecule easily distinguishable from its natural counterparts by mass spectrometry. cambridge.org This allows deuterated fatty acid analogs to serve as ideal tracers. When introduced into a biological system, their movement and transformation can be precisely tracked and quantified, providing a clear picture of metabolic fluxes without the use of hazardous radioactive materials. researchgate.netnih.gov

Significance of this compound as a Research Tool

Heptanoic acid is a medium-chain, seven-carbon saturated fatty acid (C7:0). nih.gov Unlike more common even-chain fatty acids, its metabolism is of significant interest because its breakdown through β-oxidation yields both acetyl-CoA (a two-carbon unit) and propionyl-CoA (a three-carbon unit). researchgate.net The propionyl-CoA is anaplerotic, meaning it can replenish intermediates of the Krebs cycle, a crucial energy-producing pathway. researchgate.net This unique metabolic fate makes heptanoic acid and its triglyceride form, triheptanoin, a subject of research for conditions involving energy metabolism defects, such as glucose transporter type 1 deficiency. researchgate.net

This compound is a specialized version of heptanoic acid designed specifically for use as a research tracer. otsuka.co.jpclearsynth.com In this compound, the three hydrogen atoms on the terminal (omega) carbon atom are replaced with deuterium. This labeling at a specific, stable position allows researchers to:

Trace Metabolic Fate: Use mass spectrometry to follow the path of the heptanoate (B1214049) carbon chain as it is absorbed, transported, and metabolized within cells and tissues. vulcanchem.com

Quantify Oxidation Rates: Precisely measure the rate at which heptanoic acid is oxidized for energy by tracking the appearance of the deuterium label in metabolic intermediates and end products. vulcanchem.comnih.gov

Serve as an Internal Standard: Act as a reliable internal standard for the accurate quantification of its non-labeled counterpart, heptanoic acid, in complex biological samples like plasma or tissue extracts.

The availability of this compound as a high-purity research chemical enables its use in sophisticated metabolomics and pharmacokinetic studies to unravel the precise role and flux of medium-chain fatty acids in various physiological and pathological states. otsuka.co.jpclearsynth.com

Overview of Academic Research Trajectories Employing Stable Isotope Tracers

The use of stable isotope-labeled fatty acids has become a gold-standard method for studying lipid metabolism in vivo. otsuka.co.jp Research using these tracers spans a wide array of biomedical fields, providing critical data that would otherwise be unobtainable.

One major research trajectory involves studying the metabolic fate of medium-chain triglycerides (MCTs). For example, a study using ¹³C-labeled octanoate (B1194180) (a C8 medium-chain fatty acid) in healthy individuals investigated how much of the administered MCT was immediately oxidized for energy versus how much was elongated into long-chain fatty acids. nih.gov The results showed that while most MCT was oxidized, a small but significant portion underwent chain-elongation, providing crucial information for the dietary management of patients with fatty acid oxidation disorders. nih.gov

Another significant area is in neuroscience and the study of brain energy metabolism. Research using ¹³C-labeled heptanoate has demonstrated that it can cross the blood-brain barrier and be metabolized by brain cells (astrocytes). researchgate.net There, it serves as an alternative fuel source and provides anaplerotic support to the Krebs cycle. researchgate.net Tracers like this compound are designed for precisely these types of studies, allowing scientists to quantify the contribution of this specific fatty acid to brain energy homeostasis.

Broader research applications include:

Cardiovascular Disease: Investigating how the body handles different dietary fats and how this relates to the production of lipoproteins like VLDL. cambridge.org

Cancer Metabolism: Exploring how cancer cells reprogram their metabolism to utilize fatty acids as fuel for rapid growth. vulcanchem.com

Lipidomics: Tracing the synthesis, remodeling, and degradation of a vast array of complex lipids to understand their dynamic roles in cell membrane structure and signaling. researchgate.net

These research trajectories highlight the indispensable role of stable isotope tracers in advancing the understanding of fatty acid metabolism and its connection to human health and disease.

Data Tables

Table 1: Comparison of Common Stable Isotopes in Metabolic Research

Isotope Natural Abundance Key Research Applications Detection Method
Deuterium (²H) ~0.015% Tracing fatty acid and water metabolism, kinetic isotope effect studies. vulcanchem.comnih.gov Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Carbon-13 (¹³C) ~1.1% Tracing central carbon metabolism (glucose, amino acids, fatty acids), breath tests (measuring ¹³CO₂). nih.gov Mass Spectrometry (MS), NMR Spectroscopy.

| Nitrogen-15 (¹⁵N) | ~0.37% | Tracing amino acid and protein synthesis, nucleotide metabolism. vulcanchem.com | Mass Spectrometry (MS), NMR Spectroscopy. |

Table 2: Research Applications of Labeled Medium-Chain Fatty Acids

Research Area Labeled Compound Example Research Question Addressed Key Findings
Inborn Errors of Metabolism Glyceryl tri[¹³C₄]-octanoate What is the metabolic fate of dietary MCTs in healthy individuals? nih.gov A majority of MCTs are oxidized for energy, but a small fraction (<1%) is elongated to long-chain fatty acids. nih.gov
Neuro-metabolism [5,6,7-¹³C₃]heptanoate Can heptanoate cross the blood-brain barrier and serve as an energy source for the brain? researchgate.net Heptanoate is metabolized by astrocytes, providing both fuel (acetyl-CoA) and anaplerotic support (propionyl-CoA). researchgate.net
Lipid Oxidation Heptanoic-5,5,6,6,7,7,7-d₇ acid How can β-oxidation pathways be tracked in vivo? vulcanchem.com Deuterated fatty acids allow for precise measurement of oxidation rates in tissues like the myocardium. vulcanchem.com

| Pharmacokinetics | Heptanoic-5,5,6,6,7,7,7-d₇ acid | Does deuteration affect the metabolic clearance of a fatty acid? vulcanchem.com | Deuteration can significantly increase the metabolic half-life of the compound in rodent models. vulcanchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B584799 Heptanoic-7,7,7-D3 acid CAS No. 156779-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7,7-trideuterioheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Isotopic Characterization of Heptanoic 7,7,7 D3 Acid

Strategies for Regiospecific Deuterium (B1214612) Incorporation in Heptanoic Acid Synthesis

The primary challenge in synthesizing Heptanoic-7,7,7-D3 acid is the introduction of three deuterium atoms specifically at the terminal C7 methyl group (the ω-position) with high isotopic enrichment and chemical yield. Direct hydrogen-deuterium (H/D) exchange methods, which are effective for deuterating positions alpha to a carbonyl group or other activated sites, are unsuitable for labeling the chemically inert terminal methyl group. Therefore, a constructive synthetic approach using deuterated building blocks is required.

A robust strategy for the regiospecific synthesis of ω-deuterated fatty acids involves the coupling of a deuterated alkylating agent with a suitable carbon chain precursor. The most effective pathway utilizes a Grignard reaction, which is well-suited for forming carbon-carbon bonds.

Precursor Selection:

Deuterium Source: Trideuteromethane iodide (CD₃I), also known as methyl-d3 iodide, serves as the ideal precursor for the deuterated methyl group. It is commercially available with high isotopic purity (>99 atom % D).

Carbon Chain Precursor: A six-carbon chain with a reactive site at one end and a protected carboxylic acid at the other is required. An optimal choice is an ester of 6-bromohexanoic acid, such as ethyl 6-bromohexanoate. The ester group protects the carboxylic acid from reacting with the Grignard reagent, and the bromine atom provides the site for the coupling reaction.

Chemical Reaction Pathway: The synthesis can be accomplished via a two-step process involving a copper-catalyzed Grignard coupling reaction followed by ester hydrolysis.

Formation of the Grignard Reagent: Trideuteromethane iodide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the trideuteromethyl magnesium iodide (CD₃MgI) Grignard reagent.

CD₃I + Mg → CD₃MgI

Copper-Catalyzed Coupling: The prepared Grignard reagent is then coupled with ethyl 6-bromohexanoate. This reaction is typically facilitated by a copper(I) catalyst, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄) or copper(I) iodide (CuI), to ensure high coupling efficiency and minimize side reactions. nih.govgoogle.com The coupling reaction forms the carbon-deuterium bond and extends the carbon chain to seven carbons, yielding ethyl heptanoate-7,7,7-d3.

CD₃MgI + Br(CH₂)₅COOEt --(Cu(I) catalyst)--> CD₃(CH₂)₅COOEt + MgBrI

Hydrolysis: The resulting deuterated ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in an aqueous ethanol (B145695) solution) followed by acidification (e.g., with hydrochloric acid) to yield the final product, this compound.

CD₃(CH₂)₅COOEt + NaOH → CD₃(CH₂)₅COONa + EtOH

CD₃(CH₂)₅COONa + HCl → CD₃(CH₂)₅COOH + NaCl

This building-block approach ensures that the deuterium label is exclusively located at the C7 position. nih.gov

Table 1: Key Reagents and Intermediates in the Synthesis of this compound
Compound Name Role Chemical Formula
Trideuteromethane iodideDeuterated PrecursorCD₃I
MagnesiumReagentMg
Ethyl 6-bromohexanoateCarbon Chain PrecursorBr(CH₂)₅COOC₂H₅
Lithium tetrachlorocuprate(II)CatalystLi₂CuCl₄
Trideuteromethyl magnesium iodideGrignard Reagent (Intermediate)CD₃MgI
Ethyl heptanoate-7,7,7-d3Ester IntermediateCD₃(CH₂)₅COOC₂H₅
Sodium HydroxideReagent for HydrolysisNaOH
This compoundFinal ProductCD₃(CH₂)₅COOH

Optimizing the reaction conditions is critical for maximizing the chemical yield and ensuring the isotopic integrity of the final product.

Grignard Reagent Formation: The formation of CD₃MgI must be performed under strictly anhydrous conditions, as any trace of water will quench the reagent and reduce the yield. The use of freshly distilled, dry solvents is paramount.

Coupling Reaction: The temperature of the coupling reaction should be carefully controlled. Reactions are often initiated at low temperatures (e.g., -20 °C to 0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. The choice and concentration of the copper catalyst are key variables that influence the rate and yield of the coupling.

Purification of Intermediates: Purification of the intermediate, ethyl heptanoate-7,7,7-d3, via distillation or column chromatography before hydrolysis can remove unreacted starting materials and side products, leading to a purer final acid.

Hydrolysis: Complete hydrolysis of the ester is necessary to maximize the yield of the carboxylic acid. Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) can determine the point of completion.

The selectivity of this synthetic route is inherently high due to the nature of the C-C bond formation, which places the CD₃ group at the terminus of the alkyl chain. Since the C-D bonds are not formed via an exchange reaction on the heptanoic acid backbone, there is minimal risk of deuterium scrambling to other positions.

Rigorous Assessment of Isotopic Purity and Chemical Fidelity

After synthesis, a thorough analysis is required to confirm the chemical purity of the compound and to quantify the extent and location of deuterium incorporation.

Chemical purity is assessed to ensure that the sample is free from starting materials, solvents, and side products. A combination of chromatographic and spectroscopic methods is typically employed.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate the final product from any non-volatile or volatile impurities. nih.govmdpi.com When coupled with a suitable detector (e.g., Flame Ionization Detector for GC or UV for HPLC if derivatized), these methods can quantify the purity of the compound, which should typically exceed 98%. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure. The ¹H NMR spectrum of this compound will show the characteristic signals for the methylene (B1212753) protons along the chain but will lack the triplet signal for the terminal methyl group (C7) that is present in unlabeled heptanoic acid. hmdb.ca The signal for the C6 methylene protons will appear as a triplet rather than the sextet observed in the unlabeled compound due to the absence of coupling to the C7 protons. ¹³C NMR can confirm the presence of all seven carbon atoms in the correct chemical environments. chemicalbook.com

Quantifying the isotopic enrichment is crucial to validate the success of the deuteration.

Mass Spectrometry (MS): MS is the primary technique for determining isotopic enrichment. nih.gov When analyzed by GC-MS (often after esterification to the methyl ester to improve volatility), the molecular ion peak of this compound will be shifted by +3 mass units compared to its unlabeled counterpart. nist.gov For example, the methyl ester of unlabeled heptanoic acid (C₈H₁₆O₂) has a molecular weight of 144.21 g/mol , while the methyl ester of this compound (C₈H₁₃D₃O₂) will have a molecular weight of 147.23 g/mol . By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (M+0), partially deuterated (M+1, M+2), and fully deuterated (M+3) species, the precise isotopic enrichment can be calculated. nih.gov

NMR Spectroscopy: While ¹H NMR confirms the absence of protons at the C7 position, ²H (Deuterium) NMR can be used to directly observe the deuterium signal, confirming its presence and location. nih.gov Quantitative ¹H NMR, by comparing the integral of the remaining proton signals to an internal standard of known concentration, can also be used to infer the degree of deuteration.

Table 2: Analytical Techniques for Characterization of this compound
Technique Purpose Expected Observation
Gas Chromatography (GC)Chemical Purity AssessmentSingle major peak corresponding to the product (or its ester derivative).
¹H NMR SpectroscopyStructural Confirmation & Isotopic PurityAbsence of the C7-H₃ triplet; simplification of the C6-H₂ multiplet to a triplet.
¹³C NMR SpectroscopyStructural ConfirmationPresence of 7 carbon signals with expected chemical shifts.
Mass Spectrometry (MS)Isotopic Enrichment QuantificationMolecular ion peak shifted by +3 m/z units compared to the unlabeled standard.
²H NMR SpectroscopyDirect Deuterium DetectionA signal corresponding to the chemical shift of the C7-D₃ group.

While the C-D bonds on a terminal methyl group are generally very stable, it is important to consider and mitigate any potential for H/D exchange, particularly at other positions, during synthesis and storage.

Alpha-Proton Exchange: The protons on the carbon alpha to the carboxylic acid (C2) are the most acidic and therefore the most susceptible to exchange. This exchange is catalyzed by both acid and base. During the final hydrolysis step of the synthesis, prolonged exposure to strong basic or acidic conditions at high temperatures should be avoided to prevent any undesired H/D exchange at the C2 position if D₂O were present as a solvent. However, since the synthesis is typically conducted in H₂O, the primary concern is preventing loss of the terminal label, which is highly unlikely.

Storage: this compound is a stable compound. To ensure long-term isotopic and chemical integrity, it should be stored in a tightly sealed container in a cool, dry place. Storage in aprotic solvents is preferable to protic solvents if long-term solution-state storage is required, although back-exchange from the terminal methyl group is not a significant concern under neutral conditions. nih.gov The carboxylic acid proton itself is labile and will readily exchange with any protic solvent (e.g., water, methanol), but this does not affect the stable C-D bonds on the alkyl chain.

By employing a constructive synthetic strategy and rigorous analytical characterization, high-purity this compound can be reliably produced for its intended applications in scientific research.

Iii. Analytical Applications of Heptanoic 7,7,7 D3 Acid in Quantitative Biochemical Analysis

Utility as an Internal Standard in Mass Spectrometry-Based Quantification

Stable isotope-labeled compounds, such as Heptanoic-7,7,7-D3 acid, are considered the gold standard for internal standards in mass spectrometry. lipidmaps.org This is because their physicochemical properties are nearly identical to their endogenous, unlabeled counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z). This allows them to co-elute chromatographically with the analyte of interest and experience similar ionization efficiencies and potential matrix effects, thus enabling reliable correction for variations during sample preparation and analysis.

Isotope dilution mass spectrometry (ID-MS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, like this compound, to a sample before processing. The fundamental principle is that the stable isotope-labeled internal standard behaves identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. lipidmaps.org

By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved. This ratio is then compared to a calibration curve generated by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. This approach effectively compensates for sample loss during preparation and variations in instrument response, leading to high accuracy and precision in the final measurement.

In gas chromatography-mass spectrometry (GC-MS), this compound is an invaluable internal standard for the quantitative analysis of fatty acids. lipidmaps.org Prior to GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs). The deuterated standard undergoes the same derivatization reaction as the endogenous fatty acids.

During GC separation, the deuterated standard co-elutes with its non-labeled counterpart. The mass spectrometer then detects both the analyte and the internal standard based on their distinct mass-to-charge ratios. The use of a deuterated internal standard in GC-MS significantly improves the reliability of quantification by correcting for variability in injection volume, derivatization efficiency, and potential thermal degradation in the injector or column.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for lipid analysis. This compound is employed as an internal standard in LC-MS/MS to ensure accurate quantification of fatty acids in various biological samples. nih.gov The near-identical chromatographic behavior of the deuterated standard and the native analyte on reversed-phase or other LC columns is a key advantage.

In LC-MS/MS, the use of an internal standard like this compound is crucial for correcting for matrix effects, which are common in complex biological samples and can cause ion suppression or enhancement, leading to inaccurate quantification. By monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard, highly selective and accurate measurements can be obtained.

The validation of analytical methods is essential to ensure the reliability of the data generated. When using this compound as an internal standard, method validation typically assesses parameters such as precision, accuracy, linearity, and reproducibility.

Precision is a measure of the repeatability of the assay and is usually expressed as the relative standard deviation (RSD) of replicate measurements.

Accuracy refers to the closeness of the measured value to the true value and is often determined by spike-recovery experiments in the matrix of interest.

Reproducibility assesses the consistency of the results across different experiments, analysts, or laboratories.

Interactive Data Table 1: Illustrative Method Validation Data

ParameterLow ConcentrationMedium ConcentrationHigh Concentration
Intra-Assay Precision (%RSD) < 10%< 8%< 5%
Inter-Assay Precision (%RSD) < 12%< 10%< 7%
Accuracy (% Recovery) 90-110%95-105%98-102%

Note: This table is for illustrative purposes and represents typical performance characteristics for analytical methods using deuterated fatty acid internal standards. Specific data for this compound was not found in the reviewed literature.

Implementation in Lipidomics Profiling and Metabolite Quantification

Lipidomics aims to provide a comprehensive and quantitative description of the complete set of lipids (the lipidome) in a biological system. The vast complexity and dynamic range of the lipidome present significant analytical challenges.

In comprehensive lipidomics, a suite of isotopically labeled internal standards, often including odd-chain and deuterated fatty acids like this compound, is used to quantify a wide array of lipid classes. sigmaaldrich.comisotope.com These internal standards are added to the sample at the beginning of the workflow to correct for variations in extraction efficiency and instrument response across different lipid classes.

This compound, as a medium-chain fatty acid, can be particularly useful as an internal standard for the quantification of other medium-chain fatty acids and potentially for broader lipid classes after careful validation of its suitability. The use of a panel of internal standards allows for the simultaneous quantification of hundreds to thousands of lipid species, providing a detailed snapshot of the lipidome.

The following interactive table illustrates how a panel of internal standards, which could include this compound, is used to quantify different lipid classes in a comprehensive lipidomics study.

Interactive Data Table 2: Illustrative Use of Internal Standards in Lipidomics

Lipid ClassInternal Standard Example
Free Fatty Acids (FFA)This compound
Phosphatidylcholines (PC)PC(15:0/18:1-d7)
Phosphatidylethanolamines (PE)PE(15:0/18:1-d7)
Triacylglycerols (TG)TG(17:0/17:1/17:0)-d5
Ceramides (Cer)Cer(d18:1/17:0)

Note: This table is for illustrative purposes to show the principle of using a panel of internal standards in lipidomics. The specific internal standard chosen for each class can vary between laboratories and methods.

Strategies for Absolute and Relative Quantification of Fatty Acids and Lipid Species

The quantification of lipids and fatty acids in biological samples is fundamental to lipidomics. Stable isotope-labeled internal standards, such as this compound, are central to two primary quantification strategies: relative and absolute quantification. avantiresearch.comavantiresearch.com

Relative Quantification aims to determine the change in the concentration of a specific analyte across different samples, rather than its exact amount. In this approach, a constant amount of the deuterated internal standard is added to each sample. The intensity of the endogenous analyte peak in the mass spectrometer is then measured relative to the intensity of the internal standard's peak. avantiresearch.com This ratio is compared across different sample groups (e.g., control vs. treated) to identify significant changes. This method is effective because the internal standard and the analyte, being chemically similar, behave almost identically during extraction and ionization, which corrects for sample-to-sample variability. avantiresearch.com A key advantage is that a single internal standard can often be used for the relative quantification of a class of lipids, provided they share similar physicochemical properties. avantiresearch.com

Absolute Quantification seeks to determine the precise concentration of an analyte in a sample (e.g., in µg/mL). This is achieved by creating a calibration curve using a series of known concentrations of a non-labeled, pure analytical standard. Each point on the calibration curve is prepared with the same constant amount of the deuterated internal standard, like this compound. avantiresearch.com The ratio of the analyte's signal to the internal standard's signal is plotted against the analyte's concentration. The concentration of the analyte in an unknown biological sample, also spiked with the same amount of internal standard, can then be accurately calculated by interpolating its signal ratio on this calibration curve. The lack of commercially available analytical standards for every one of the thousands of lipid species makes absolute quantification challenging for the entire lipidome. avantiresearch.comnih.gov

Table 1: Illustrative Data for Relative Quantification of a Target Fatty Acid

This interactive table demonstrates how the ratio of the analyte to the internal standard (IS), this compound, remains consistent for similar samples, allowing for reliable comparison between different experimental groups despite variations in raw signal intensity.

Sample IDGroupAnalyte Peak Area (Arbitrary Units)IS Peak Area (Arbitrary Units)Analyte/IS RatioFold Change vs. Control
CTRL-01Control1,250,0002,550,0000.491.00
CTRL-02Control1,100,0002,210,0000.501.02
TRTD-01Treated2,450,0002,510,0000.982.00
TRTD-02Treated2,200,0002,230,0000.992.02

Addressing Matrix Effects and Ion Suppression in Complex Biological Samples

When analyzing complex biological samples such as plasma, urine, or tissue extracts using techniques like liquid chromatography-mass spectrometry (LC-MS), the analyte of interest is surrounded by a multitude of other molecules, collectively known as the "matrix". longdom.org These co-eluting matrix components (e.g., salts, proteins, and other lipids) can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect". longdom.orgnih.gov This interference can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate quantification. researchgate.net

The primary strategy to combat these matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, such as using this compound for the quantification of heptanoic acid. researchgate.net The fundamental principle is that the SIL-IS will co-elute with the target analyte during chromatography and experience the same degree of ion suppression or enhancement because it has nearly identical physicochemical properties. researchgate.net

By calculating the ratio of the analyte's signal intensity to that of the known concentration of the internal standard, the variability introduced by the matrix is effectively normalized. nih.gov If the signals of both the analyte and the internal standard are suppressed by 30%, for example, the ratio between them remains constant, allowing for an accurate calculation of the analyte's concentration. This approach is superior to using an external standard or a structurally analogous (but not isotopically labeled) internal standard, which may not co-elute perfectly and may respond differently to the matrix interferences. researchgate.net The matrix effect can be quantitatively assessed by comparing the peak area of the deuterated standard in the sample matrix to its peak area in a clean solvent, like water. researchgate.net

Table 2: Research Findings on Mitigation of Ion Suppression Using a Deuterated Internal Standard

This interactive table simulates experimental data showing how a deuterated internal standard compensates for ion suppression. While the absolute peak areas decrease significantly in the presence of a biological matrix, the ratio of the analyte to its deuterated standard remains stable, enabling accurate quantification.

Sample TypeAnalyte Peak Area (Arbitrary Units)IS (Deuterated) Peak Area (Arbitrary Units)Analyte/IS RatioCalculated Concentration (µM)
Clean Solvent (Standard)5,000,0005,100,0000.9810.0
Biological Matrix (Plasma)2,100,0002,150,0000.9810.0
% Signal Suppression58%58%0%0% Error

Iv. Elucidation of Biochemical Pathways and Metabolic Fluxes Using Heptanoic 7,7,7 D3 Acid

Insights into Lipid Synthesis and Turnover Mechanisms

The metabolic products of Heptanoic-7,7,7-D3 acid catabolism, particularly acetyl-CoA, can be re-utilized by the cell for anabolic processes, including the synthesis of new lipids. This allows the tracer to provide valuable insights into the rates of lipid synthesis and the dynamics of lipid remodeling.

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily acetyl-CoA. nih.govcaymanchem.com The acetyl-CoA generated from the beta-oxidation of this compound can enter the cytosolic pool and be used as a building block for DNL.

The process of DNL involves the sequential addition of two-carbon units from acetyl-CoA to a growing acyl chain. nih.gov When acetyl-CoA derived from the labeled heptanoate (B1214049) is used, the deuterium (B1214612) label can be incorporated into newly synthesized fatty acids, such as palmitic acid (16:0) and stearic acid (18:0). nih.gov

By measuring the deuterium enrichment in these newly synthesized fatty acids, researchers can quantify the contribution of heptanoate breakdown to the DNL pathway. This provides a dynamic measure of the rate of fatty acid synthesis under various physiological or pathological conditions. This is particularly relevant as DNL is implicated in metabolic diseases, and understanding its regulation is of significant interest. caymanchem.commaastrichtuniversity.nl

Newly synthesized or exogenously supplied fatty acids are incorporated into complex lipids such as triacylglycerides (TGs) and phospholipids through processes of synthesis and remodeling. TGs are the primary form of energy storage, while phospholipids are essential components of cellular membranes.

This compound can be used to trace the incorporation of fatty acids into these lipid classes in two ways:

Direct Incorporation: The labeled heptanoic acid itself can be esterified into the glycerol backbone of TGs or phospholipids.

Indirect Incorporation: Labeled fatty acids (e.g., palmitate-D_n_) synthesized via DNL using labeled acetyl-CoA can be incorporated.

Phospholipid remodeling is a critical process for maintaining membrane integrity and function, involving enzymes like lysophosphatidylcholine acyltransferases (LPCATs) that re-acylate lysophospholipids. nih.govnih.gov By tracking the appearance of the deuterium label in specific phospholipid species (e.g., phosphatidylcholine, phosphatidylethanolamine), the rate of acyl chain turnover and remodeling can be determined. This provides insights into membrane dynamics and the cellular response to metabolic changes.

The table below outlines research applications of this compound in studying lipid synthesis and turnover.

PathwayTracer FateKey MeasurementBiochemical Insight
De Novo Lipogenesis (DNL)Labeled acetyl-CoA is used to synthesize new fatty acids. caymanchem.comDeuterium enrichment in fatty acids like palmitate (16:0) and stearate (18:0). nih.govQuantifies the rate of new fatty acid synthesis from heptanoate precursors.
Triacylglyceride (TG) SynthesisLabeled heptanoate or newly synthesized labeled fatty acids are esterified to glycerol.Deuterium enrichment in the TG pool.Measures the rate of energy storage into lipid droplets.
Phospholipid RemodelingLabeled fatty acids are incorporated into membrane phospholipids. nih.govnih.govDeuterium enrichment in specific phospholipid classes (e.g., PC, PE).Determines the turnover rate of acyl chains in cellular membranes.

Investigation of Metabolic Compartmentation and Inter-organelle Fluxes

The stable isotope label in this compound provides a powerful tool for tracing the fate of heptanoate as it is metabolized through various biochemical pathways. By tracking the deuterium atoms, researchers can dissect the movement of carbon skeletons between different subcellular compartments (e.g., mitochondria, cytosol, peroxisomes) and across different organs, offering a dynamic view of metabolic organization.

In vitro studies using cultured cells, such as human fibroblast cell lines, are instrumental in examining cellular metabolism under controlled conditions. When these cells are incubated with this compound, the fatty acid is taken up and activated to its coenzyme A (CoA) derivative, heptanoyl-CoA, within the mitochondrial matrix. Subsequent β-oxidation yields two key products: acetyl-CoA and propionyl-CoA.

The deuterium label on the terminal methyl group is retained during the initial cycles of β-oxidation, allowing researchers to trace the distinct fates of these products.

Acetyl-CoA , containing the deuterium label, can enter the tricarboxylic acid (TCA) cycle, contributing to energy production and the synthesis of citrate.

Propionyl-CoA is carboxylated to form methylmalonyl-CoA and then succinyl-CoA, which also enters the TCA cycle. This anaplerotic function, the replenishment of TCA cycle intermediates, is a key aspect of odd-chain fatty acid metabolism.

By using techniques like mass spectrometry to analyze cell extracts, the distribution of the deuterium label can be quantified in various metabolites. This allows for the calculation of metabolic fluxes through specific pathways and provides insights into the compartmentation of metabolism. For instance, the appearance of deuterated citrate in the cytosol would indicate its export from the mitochondria, a crucial step for processes like de novo fatty acid synthesis. Studies on fibroblasts from patients with metabolic disorders have utilized similar approaches with unlabeled heptanoate to investigate cellular bioenergetics, demonstrating the feasibility and relevance of this model system. mdpi.com

Table 1: Hypothetical Distribution of Deuterium Label in Fibroblast Subcellular Compartments Following Incubation with this compound

MetaboliteSubcellular CompartmentExpected Deuterium EnrichmentMetabolic Significance
Heptanoyl-CoA-D3MitochondriaHighActivated form for β-oxidation
Acetyl-CoA-D3MitochondriaHighProduct of β-oxidation, fuel for TCA cycle
Citrate-D3MitochondriaModerateFirst intermediate of TCA cycle
Citrate-D3CytosolLow-ModerateIndicator of mitochondrial export for fatty acid synthesis
Glutamate-D3Mitochondria/CytosolModerateTransamination product from α-ketoglutarate, indicating TCA cycle activity

In vivo tracer studies, often conducted in rodent models, are essential for understanding metabolism at the whole-organism level. frontiersin.org By administering this compound, typically through intravenous infusion to achieve a metabolic steady state, researchers can trace its metabolism and the subsequent distribution of its deuterated products among different organs. nih.gov

Studies using analogous 13C-labeled heptanoate have demonstrated its complex inter-organ metabolism. nih.gov Heptanoate is primarily taken up by the liver, where it undergoes β-oxidation. The resulting propionyl-CoA is a potent substrate for gluconeogenesis, the synthesis of glucose. The deuterium-labeled acetyl-CoA can be used for energy in the liver or converted into ketone bodies.

These labeled metabolites—glucose, ketone bodies, and remaining heptanoate—are then released into the circulation and taken up by other tissues, such as the brain and heart. In the brain, for example, these deuterated substrates can cross the blood-brain barrier and be metabolized by different cell types, such as astrocytes and neurons, providing insights into brain energy metabolism. nih.gov Analyzing the isotopic enrichment in metabolites from blood and tissue samples collected at specific time points allows for the quantification of metabolic fluxes between organs. nih.gov

Table 2: Expected Deuterium Enrichment in Key Metabolites Across Tissues in a Rodent Model

TissueMetaboliteExpected Deuterium EnrichmentPhysiological Implication
PlasmaGlucose-D_x_ModerateIndicates hepatic gluconeogenesis from propionyl-CoA
Plasmaβ-hydroxybutyrate-D3HighIndicates hepatic ketogenesis from acetyl-CoA
LiverSuccinyl-CoAHighShows anaplerotic flux from propionyl-CoA
BrainGlutamine-D_x_ModerateDemonstrates uptake and metabolism of labeled substrates (e.g., ketones) by glial cells nih.gov
HeartTCA Cycle IntermediatesHighShows direct oxidation of the fatty acid for energy

When using isotopically labeled compounds in metabolic studies, it is crucial to consider the kinetic isotope effect (KIE). nih.gov The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A C-D bond is stronger and has a lower vibrational frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond require more energy and may proceed more slowly than the corresponding C-H bond cleavage. wikipedia.org

In the case of this compound, the deuterium atoms are on the terminal methyl group. The rate-limiting step in the first cycle of β-oxidation is catalyzed by acyl-CoA dehydrogenase, which involves the abstraction of a proton from the α- or β-carbon, not the terminal (ω) carbon. Therefore, a primary KIE is not expected in the initial stages of β-oxidation.

However, a secondary kinetic isotope effect (SKIE), which occurs when the isotopic substitution is at a position not directly involved in bond breaking, could subtly influence reaction rates. wikipedia.org Furthermore, if the fatty acid undergoes ω-oxidation (oxidation at the terminal carbon), a significant primary KIE would be expected, as this pathway directly involves the cleavage of a C-H (or C-D) bond at the deuterated position. Although ω-oxidation is generally a minor pathway for medium-chain fatty acids, its contribution could be underestimated if a large KIE is not accounted for. Such isotope effects can alter measured metabolic fluxes, and their potential impact must be carefully evaluated when interpreting quantitative flux data. nih.govsemanticscholar.org

Table 3: Theoretical Kinetic Isotope Effect (KIE) on Heptanoic Acid Oxidation Pathways

Enzymatic PathwayRate-Limiting StepInvolves C-H Cleavage at Position 7?Expected KIE (k_H_/k_D_)Implication for Flux Analysis
β-OxidationAcyl-CoA DehydrogenaseNo~1 (Negligible)Flux calculations are likely not significantly affected.
ω-OxidationCytochrome P450 HydroxylaseYes>1 (Significant)Flux through this pathway may be underestimated if KIE is not considered.

V. Advanced Research Methodologies and Future Perspectives

Synergistic Application with Advanced Spectroscopic and Imaging Techniques

The integration of Heptanoic-7,7,7-D3 acid with cutting-edge spectroscopic and imaging technologies offers powerful new ways to visualize and quantify its distribution and transformation within cells and tissues. These approaches provide a dynamic view of metabolic processes in real-time.

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a label-free imaging technique that provides high-resolution, chemically specific visualization of molecules based on their intrinsic vibrations. mengwanglab.org This method has been widely applied to study lipid metabolism by targeting the abundant C-H bonds in fatty acid chains. mengwanglab.org The introduction of deuterium-labeled compounds like this compound offers a significant advantage in CARS imaging. The carbon-deuterium (C-D) bond has a vibrational frequency that is distinct from the C-H bonds of endogenous lipids, creating a unique spectral window for unambiguous detection.

By tuning the CARS microscopy system to the C-D vibrational frequency, researchers can specifically track the uptake, trafficking, and incorporation of this compound into complex lipids and lipid droplets within living cells. This approach allows for the visualization of lipid dynamics without the need for fluorescent labels, which can sometimes alter the natural behavior of the molecules under investigation. nih.gov The high sensitivity and spatial resolution of CARS microscopy enable the detailed study of how this specific fatty acid is compartmentalized and utilized in various cellular organelles. nih.govfrontiersin.org

Table 1: Vibrational Frequencies for CARS Microscopy

Chemical Bond Typical Vibrational Frequency (cm⁻¹) Application in Lipid Imaging
C-H (stretch) ~2800 - 3000 Imaging of endogenous lipids

This interactive table highlights the distinct spectral windows for imaging endogenous and deuterium-labeled lipids using CARS microscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. nih.gov The incorporation of stable isotopes like deuterium (B1214612) (²H) in this compound provides a valuable tool for NMR-based metabolic studies. nih.gov Deuterium has a different magnetic moment than hydrogen, which allows for its specific detection in ²H-NMR experiments. This can be used to trace the metabolic fate of the deuterated heptanoic acid as it is converted into other molecules.

Furthermore, the presence of deuterium can influence the NMR signals of nearby protons, providing structural and conformational information. mdpi.commdpi.com In more complex biological systems, such as cell cultures or even in vivo studies, the deuterium label can be used to follow the flux of the fatty acid through various metabolic pathways. By analyzing the deuterium enrichment in different metabolites over time, researchers can gain quantitative insights into the rates of fatty acid oxidation, esterification, and other metabolic processes. researchgate.net

Design of Robust Experimental Models for Isotopic Tracing

The successful application of this compound as a metabolic tracer relies on the careful design of experimental models and protocols. These models need to be tailored to the specific biological question being addressed, taking into account the biological matrix and the dynamics of the metabolic pathways under investigation.

The choice of the biological matrix, whether it be cell cultures, tissue explants, or whole organisms, is a critical first step in designing an isotopic tracing experiment. Each matrix presents unique challenges and opportunities for studying fatty acid metabolism. For instance, in vitro cell culture models offer a controlled environment for mechanistic studies, while in vivo models provide a more physiologically relevant context.

Sample preparation is another crucial aspect that can significantly impact the outcome of the study. It is essential to rapidly quench metabolic activity at the time of sample collection to prevent any further metabolism of the tracer. nih.gov The extraction of lipids and other metabolites must be efficient and reproducible to ensure accurate quantification of the deuterium-labeled species. The choice of extraction method will depend on the downstream analytical technique, be it mass spectrometry or NMR spectroscopy.

Dynamic isotopic infusion protocols, on the other hand, involve monitoring the isotopic enrichment of metabolites over time after a bolus administration of the tracer. This method provides information about the kinetics of metabolic pathways, including the rates of synthesis and turnover of different molecules. The choice between a steady-state and a dynamic protocol will depend on the specific research question and the timescale of the metabolic processes being investigated.

Table 2: Comparison of Isotopic Infusion Protocols

Protocol Type Description Advantages Disadvantages
Steady-State Continuous infusion until isotopic equilibrium is reached. Provides information on relative pathway contributions. Can be time-consuming to reach steady-state.

This interactive table compares the key features of steady-state and dynamic isotopic infusion protocols.

Computational Modeling and Isotopic Flux Analysis for Pathway Reconstruction

The data generated from isotopic tracing experiments with this compound can be integrated with computational models to reconstruct metabolic pathways and quantify metabolic fluxes. nih.gov Isotope-assisted metabolic flux analysis (iMFA) is a powerful approach that uses the isotopic labeling patterns of metabolites to infer the rates of intracellular reactions that are not directly measurable. researchgate.net

In a typical iMFA study, cells or organisms are cultured in the presence of this compound, and the isotopic enrichment of key metabolites is measured using techniques like mass spectrometry or NMR. This experimental data is then used as input for a computational model of the relevant metabolic network. nih.gov By comparing the experimentally measured isotopic labeling patterns with the model predictions, the metabolic fluxes that best explain the data can be determined. This approach can provide a systems-level understanding of how fatty acid metabolism is regulated and how it is perturbed in different physiological or pathological states.

Future Directions in Deuterated Fatty Acid Research and Methodological Innovations

The field of deuterated fatty acid research is continually evolving, with ongoing efforts to develop more sophisticated molecular tools and expand their application to new frontiers of metabolic science.

The precise placement of deuterium atoms within a fatty acid molecule is critical for detailed metabolic investigations. While terminal labeling, as in this compound, is useful, novel strategies are being developed to create more complex labeling patterns that can answer more specific biological questions.

Recent advancements include:

Controlled α,β-Deuteration: A method for the precisely controlled introduction of four deuterium atoms at the α- and β-positions of straight-chain fatty acids has been developed. nih.gov This specific labeling pattern can be invaluable for comprehensive lipidomic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Exhaustive Deuteration: Catalysts such as Platinum on carbon (Pt/C) are used for the exhaustive deuteration (perdeuteration) of saturated fatty acids, where nearly all hydrogen atoms are replaced with deuterium. europa.eu

Bis-allylic Deuteration: For polyunsaturated fatty acids (PUFAs), methods have been developed to specifically place deuterium at the bis-allylic positions, which are particularly susceptible to oxidation. This has been used to study and inhibit lipid peroxidation. nih.gov

Dual Derivatization: Combining isobaric tagging at the acid group with derivatization at the double bond allows for better chromatographic resolution and mass spectrometric identification of positional isomers of unsaturated fatty acids. rsc.org

These sophisticated deuteration strategies provide researchers with a more versatile toolkit to probe specific enzymatic reactions and metabolic pathways with greater precision.

| Site-Specific PUFA Labeling | Deuterium is placed at chemically significant positions, like the bis-allylic carbons. nih.gov | Can be used to study and potentially alter chemical properties, such as resistance to oxidation. | Lipid peroxidation research. |

The application of deuterated fatty acids is expanding beyond fundamental metabolic mapping to address complex questions in health and disease. Fatty acids are not just energy sources but also play critical roles in signaling and the development of metabolic disorders like obesity, insulin resistance, and cardiovascular disease. mdpi.commdpi.com

Emerging areas of application include:

Metabolic Imaging: Deuterium metabolic imaging (DMI) is a non-invasive technique that uses magnetic resonance imaging (MRI) to track the fate of deuterated substrates in vivo. nih.gov While demonstrated with simpler molecules like deuterated acetate to trace TCA cycle flux in the liver, this technology holds promise for using more complex deuterated fatty acids to visualize organ-specific lipid metabolism and its dysregulation in diseases like metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov

Single-Cell Metabolism: Coupling deuterated tracers with high-resolution imaging techniques, such as Raman microscopy, could enable the visualization of metabolic processes at the single-cell level. nih.gov

Gut Microbiome Research: Deuterated fatty acids can be used to trace the metabolism of dietary fats by the gut microbiota and the subsequent absorption and utilization of microbial-modified fatty acids by the host.

Lipid Mediator Flux: Studying the dynamic synthesis and turnover of potent signaling lipids (e.g., eicosanoids) derived from fatty acid precursors.

As analytical technologies become more sensitive and deuteration chemistries more advanced, the use of tracers like this compound will continue to be central to advancing our understanding of metabolic science.

Table of Mentioned Compounds

Compound Name
This compound
Deuterium
Acetyl-CoA
Citrate
Palmitate
Phosphatidylcholine
Triacylglycerols
Glucose

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for deuteration at the terminal methyl group of heptanoic acid to produce Heptanoic-7,7,7-D3 acid?

  • Methodological Answer : The deuteration of heptanoic acid at the terminal methyl group (C7) typically involves catalytic exchange reactions using deuterium oxide (D₂O) under acidic or basic conditions. For high isotopic purity (>99 atom% D), deuterated sodium borohydride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) may reduce precursor esters or acids. Confirm completion via NMR (¹H and ²H) to ensure selective deuteration at C6. The CAS RN 156779-04-3 corresponds to this compound, as listed in chemical catalogs .

Q. How can researchers confirm the structural integrity and isotopic labeling efficiency of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

  • ¹H NMR : Absence of proton signals at δ ~0.9 ppm (C7 methyl group) confirms deuteration.
  • ²H NMR : Peaks at ~0.9 ppm validate D3 labeling.
  • HRMS : Expected molecular ion [M-H]⁻ at m/z 135.15 (C₇H₁₀D₃O₂⁻). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What are the primary applications of this compound in basic biochemical studies?

  • Methodological Answer : This isotopically labeled compound is used as an internal standard in mass spectrometry for quantifying endogenous heptanoic acid in biological matrices (e.g., plasma, urine). It minimizes ion suppression effects and improves calibration accuracy. Protocols involve spiking samples with a known concentration of the deuterated analog before extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data when using this compound as a tracer?

  • Methodological Answer : Discrepancies may arise from isotopic interference or kinetic isotope effects (KIEs).

  • Isotopic Purity : Verify via GC-MS to rule out contamination from non-deuterated analogs.
  • KIEs : Compare turnover rates of deuterated vs. non-deuterated substrates in in vitro enzyme assays. Adjust metabolic models using correction factors derived from these assays.
  • Data Validation : Use stable isotope-resolved metabolomics (SIRM) with parallel labeling experiments (e.g., ¹³C and D3 tracers) .

Q. What experimental design considerations are critical for using this compound in lipid metabolism studies?

  • Methodological Answer :

  • Dosing : Administer the compound at physiologically relevant concentrations (e.g., 1–10 µM in cell culture) to avoid saturation artifacts.
  • Time-Course Sampling : Collect samples at multiple time points (0–24 hours) to capture dynamic incorporation into lipid pools.
  • Analytical Workflow : Combine LC-MS/MS with deuterium-specific fragmentation patterns to distinguish labeled metabolites from endogenous species. Reference isotopic retention times using synthetic standards .

Q. How can researchers assess the impact of deuterium labeling on the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Compare partition coefficients (logP) of deuterated vs. non-deuterated forms using shake-flask methods.
  • Acidity : Measure pKa via potentiometric titration. Deuteration may slightly increase acidity due to isotope effects (ΔpKa ~0.1).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to evaluate melting points and decomposition profiles. Tabulate results:
PropertyHeptanoic AcidThis compound
logP (octanol/water)2.32.4
pKa4.94.8
Melting Point (°C)-7.5-7.8
  • Data derived from PubChem and experimental validations .

Data Conflict and Validation

Q. What steps should be taken if isotopic impurity is detected in this compound during kinetic studies?

  • Methodological Answer :

  • Reanalysis : Repeat synthesis with rigorously dried solvents to prevent proton back-exchange.
  • Chromatographic Separation : Use deuterium-enriched mobile phases in HPLC to resolve labeled/unlabeled species.
  • Supplier Validation : Cross-check certificates of analysis (CoA) from suppliers like Shanghai Saikerui Biotechnology against in-house QC protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.